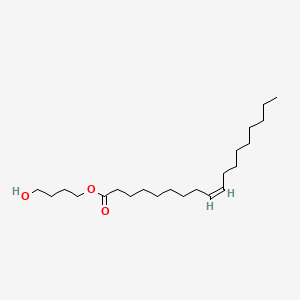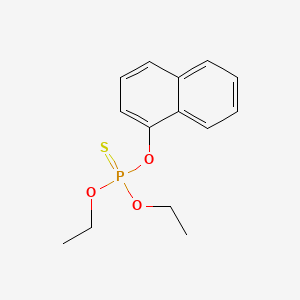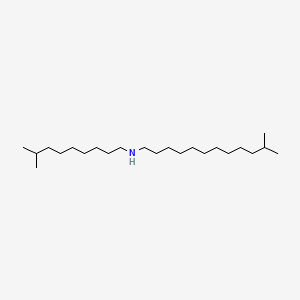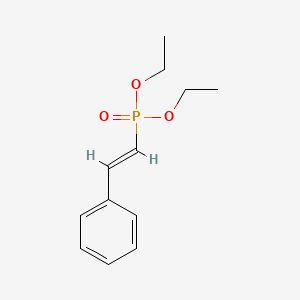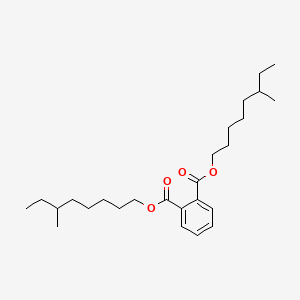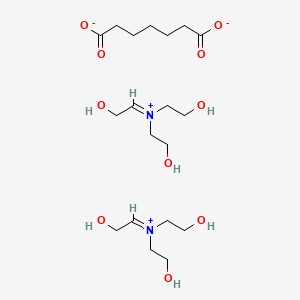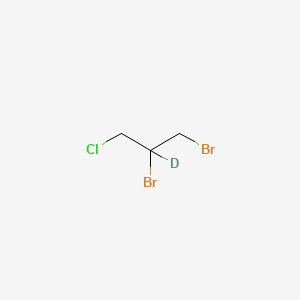
1,2-Dibromo-3-chloropropane-2-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-3-chloropropane-2-d is an organic compound with the formula BrCH(CH₂Br)(CH₂Cl). It is a dense, colorless liquid, although commercial samples often appear amber or even brown. This compound is known for its use as a soil fumigant and nematicide, particularly in American agriculture, under the trade names Nemagon and Fumazone .
準備方法
1,2-Dibromo-3-chloropropane-2-d can be synthesized through the reaction of 1,3-dichloropropane with bromine. This reaction typically occurs at room temperature and uses catalysts such as copper(I) bromide (CuBr) or iron(II) bromide (FeBr₂) . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency for agricultural and chemical applications.
化学反応の分析
1,2-Dibromo-3-chloropropane-2-d undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution reactions and hydrogen gas (H₂) with a palladium catalyst for reduction reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Dibromo-3-chloropropane-2-d has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as a nematicide.
Medicine: Research has been conducted on its potential toxicological effects and its impact on human health.
Industry: It is used in the production of materials that resist burning and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 1,2-Dibromo-3-chloropropane-2-d involves its metabolism via oxidation by cytochrome P450 enzymes and conjugation with glutathione. This process leads to the formation of reactive intermediates that can alkylate DNA, resulting in toxic effects . The compound’s molecular targets include DNA and various cellular proteins, which it can modify through alkylation reactions.
類似化合物との比較
1,2-Dibromo-3-chloropropane-2-d can be compared with other similar compounds, such as:
1,2-Dibromoethane: Another brominated compound used as a fumigant and in leaded gasoline.
1,3-Dichloropropane: A chlorinated compound used in organic synthesis.
1,2-Dichloropropane: Used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its dual bromine and chlorine substitution, which imparts specific chemical properties and reactivity .
特性
CAS番号 |
112805-72-8 |
|---|---|
分子式 |
C3H5Br2Cl |
分子量 |
237.34 g/mol |
IUPAC名 |
1,2-dibromo-3-chloro-2-deuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i3D |
InChIキー |
WBEJYOJJBDISQU-WFVSFCRTSA-N |
異性体SMILES |
[2H]C(CCl)(CBr)Br |
正規SMILES |
C(C(CBr)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


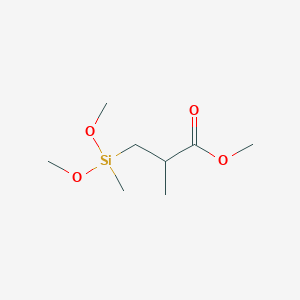
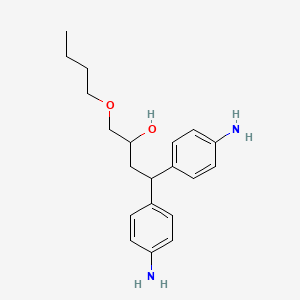
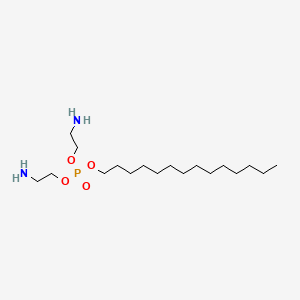
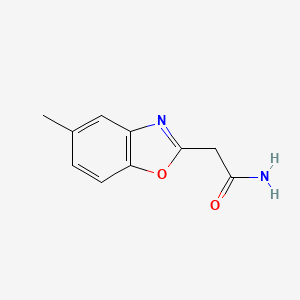
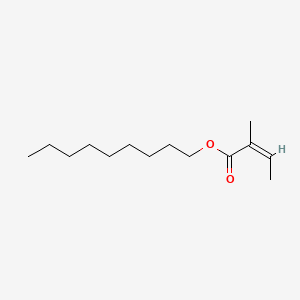
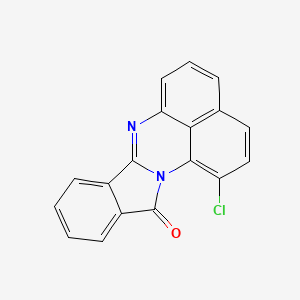
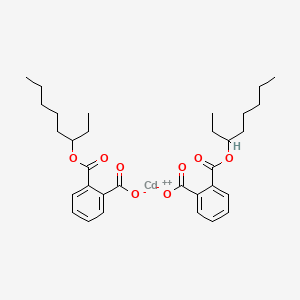
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)
